

# Physicochemical characteristics of 5-oxoazelaic acid

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## Compound of Interest

Compound Name: 5-Oxoazelaic acid

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An In-Depth Technical Guide to the Physicochemical Characteristics of **5-Oxoazelaic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of **5-oxoazelaic acid** (also known as 5-oxononanedioic acid). The information is compiled from various scientific sources and is intended to be a valuable resource for professionals in research and drug development.

## Chemical Identity and Physical Properties

**5-Oxoazelaic acid** is a dicarboxylic acid containing a ketone functional group. Its chemical structure and basic properties are summarized below.

Table 1: General and Physicochemical Properties of **5-Oxoazelaic Acid**

Property	Value	Source(s)
IUPAC Name	5-Oxononanedioic acid	<a href="#">[1]</a> <a href="#">[2]</a>
Synonyms	5-Ketoazelaic acid	<a href="#">[1]</a>
CAS Number	57822-06-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>14</sub> O <sub>5</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	202.20 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White to almost white powder or crystals	<a href="#">[1]</a>
Melting Point	107-109 °C (lit.)	<a href="#">[3]</a>
Boiling Point (Predicted)	463.3 ± 20.0 °C	<a href="#">[1]</a>
Density (Predicted)	1.236 ± 0.06 g/cm <sup>3</sup>	<a href="#">[1]</a>
pKa (Predicted)	4.32 ± 0.10	<a href="#">[1]</a>

## Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of **5-oxoazelaic acid**. While complete, published spectra are not readily available, the following sections provide expected spectral characteristics based on its structure and data for similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum of **5-oxoazelaic acid** is expected to show distinct signals for the protons at different positions along the carbon chain. Protons alpha to the carboxylic acid groups and the ketone group will be deshielded and appear at higher chemical shifts.

<sup>13</sup>C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbonyl carbons of the carboxylic acids and the ketone will have characteristic chemical shifts in the downfield region (typically 170-210 ppm)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#). The aliphatic carbons will appear in the upfield region.

## Infrared (IR) Spectroscopy

The IR spectrum of **5-oxoazelaic acid** will be characterized by the absorption bands of its functional groups[8][9].

- O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300  $\text{cm}^{-1}$ .
- C=O stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725  $\text{cm}^{-1}$ .
- C=O stretch (Ketone): A strong, sharp peak around 1715  $\text{cm}^{-1}$ .
- C-H stretch (Aliphatic): Peaks in the region of 2850-3000  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry of **5-oxoazelaic acid** will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be indicative of its structure, with common losses of water ( $\text{H}_2\text{O}$ ), carbon monoxide (CO), and fragments of the aliphatic chain[10][11][12][13]. Predicted mass-to-charge ratios ( $m/z$ ) for various adducts are available in public databases[14].

## Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **5-oxoazelaic acid** are not widely published. However, methodologies for similar compounds like azelaic acid and other keto acids can be adapted.

## Synthesis

A common method for the synthesis of dicarboxylic acids is through the oxidative cleavage of unsaturated fatty acids[15]. For **5-oxoazelaic acid**, a potential synthetic route could involve the oxidation of a suitable precursor.

Workflow for a potential synthesis of a dicarboxylic acid:



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Caption: General workflow for dicarboxylic acid synthesis.

## Purification

Purification of dicarboxylic acids like **5-oxoazelaic acid** can be achieved through several methods[16]:

- Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system would need to be determined experimentally.
- Column Chromatography: Silica gel chromatography can be used to separate the desired product from impurities.

## Analytical Methods

A reversed-phase HPLC method can be developed for the quantification of **5-oxoazelaic acid**. Due to the lack of a strong chromophore, derivatization may be necessary to enhance UV detection, or a detector such as a mass spectrometer (LC-MS) could be used[14][17][18][19][20].

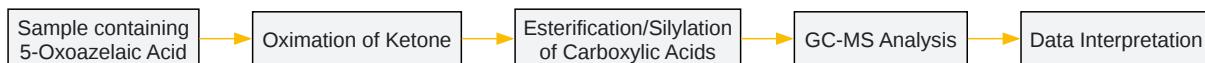
Workflow for HPLC Analysis:

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Caption: HPLC analysis workflow for **5-oxoazelaic acid**.

For GC-MS analysis, derivatization is necessary to increase the volatility of the dicarboxylic acid[21]. A two-step process involving oximation of the keto group followed by silylation or esterification of the carboxylic acid groups is a common approach for keto acids[1][21].

Workflow for GC-MS Analysis:



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Caption: GC-MS analysis workflow for **5-oxoazelaic acid**.

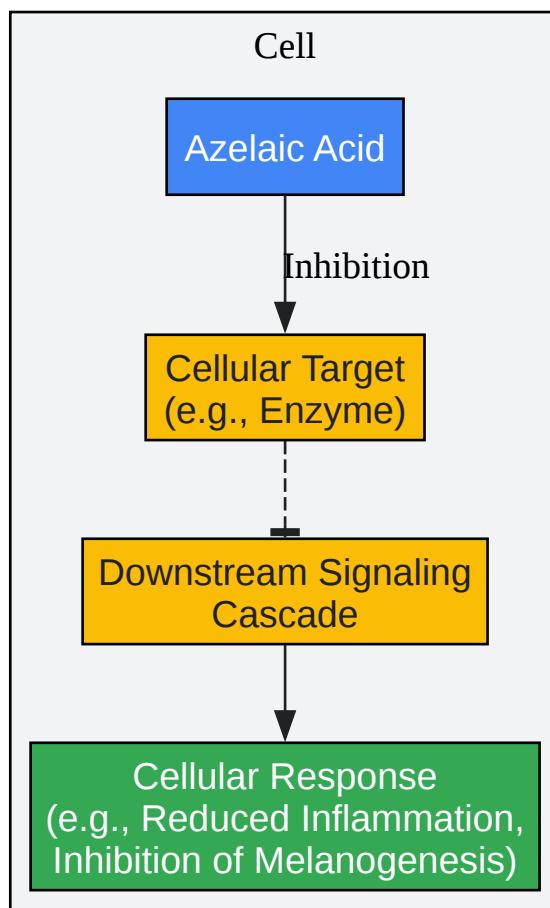
## Biological Activity and Signaling Pathways

While the biological activities of the related compound, azelaic acid, are well-documented, specific information regarding the biological functions and signaling pathways of **5-oxoazelaic acid** is limited in publicly available literature. Azelaic acid is known to be an inhibitor of tyrosinase and mitochondrial enzymes, and it possesses anti-inflammatory and antioxidant properties[22][23][24][25][26].

Given the structural similarity, it is plausible that **5-oxoazelaic acid** may exhibit some similar biological activities. However, dedicated research is required to elucidate its specific roles and mechanisms of action.

For illustrative purposes, a simplified representation of a known signaling pathway affected by azelaic acid is provided below. It is important to note that this pathway has not been directly demonstrated for **5-oxoazelaic acid**.

Illustrative Signaling Pathway (Related to Azelaic Acid):



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- To cite this document: BenchChem. [Physicochemical characteristics of 5-oxoazelaic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1347596#physicochemical-characteristics-of-5-oxoazelaic-acid]

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